molecular formula C14H15BrClNO6 B1333544 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside CAS No. 93863-88-8

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside

Cat. No.: B1333544
CAS No.: 93863-88-8
M. Wt: 408.63 g/mol
InChI Key: CHRVKCMQIZYLNM-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside: is an organic compound with the chemical formula C14H15BrClNO6 and a molecular weight of 408.63 g/mol . It is commonly used as a chromogenic substrate for the enzyme beta-galactosidase , producing a red or magenta insoluble product upon hydrolysis . This compound is particularly valuable in molecular biology and biochemistry for detecting beta-galactosidase activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside typically involves the following steps :

    Starting Materials: The synthesis begins with indole derivatives, bromine, and chlorine.

    Reaction Conditions: The indole derivative undergoes bromination and chlorination under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the indole ring.

    Glycosylation: The brominated and chlorinated indole is then glycosylated with beta-D-galactose under acidic or basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase . The hydrolysis of the glycosidic bond results in the formation of galactose and a colored indole derivative.

Common Reagents and Conditions:

    Reagents: Beta-galactosidase enzyme, water.

    Conditions: The hydrolysis reaction typically occurs under mild conditions, such as physiological pH and temperature.

Major Products:

Properties

IUPAC Name

2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRVKCMQIZYLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93863-88-8
Record name 5-Bromo-6-chloro-3-indolyl beta-D-Galactopyranoside (contains ca. 10% Ethyl Acetate) [for Biochemical Research]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-6-chloro-3-indolyl-beta-D-galactoside
Reactant of Route 2
5-Bromo-6-chloro-3-indolyl-beta-D-galactoside
Reactant of Route 3
5-Bromo-6-chloro-3-indolyl-beta-D-galactoside
Reactant of Route 4
5-Bromo-6-chloro-3-indolyl-beta-D-galactoside
Reactant of Route 5
5-Bromo-6-chloro-3-indolyl-beta-D-galactoside
Reactant of Route 6
5-Bromo-6-chloro-3-indolyl-beta-D-galactoside

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